

An In-Depth Technical Guide on the Effects of Dicyclohexyl Phthalate (DCHP)

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Compound of Interest

Compound Name: *Dicyclohexyl phthalate-d4*

Cat. No.: *B113682*

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This guide provides a comprehensive overview of the toxicological and biological effects of Dicyclohexyl phthalate (DCHP), a plasticizer that has garnered attention due to its potential as an endocrine-disrupting chemical. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key research findings, experimental protocols, and relevant biological pathways. The deuterated form, **Dicyclohexyl phthalate-d4** (DCHP-d4), is primarily used as an analytical standard for the quantification of DCHP; its biological effects are considered identical to those of DCHP.[1]

Toxicological Profile of Dicyclohexyl Phthalate

DCHP has been the subject of numerous toxicological studies to assess its safety and potential health risks. It is classified as a substance of very high concern in Europe due to its reproductive toxicity.[2][3]

Acute and Subchronic Toxicity: DCHP exhibits low acute toxicity, with oral LD50 values in animal studies being greater than 3200 mg/kg.[4][5] Mild dermal and eye irritation have been reported in animal studies.[4][5] Subchronic exposure to DCHP has been shown to induce changes in body weight, as well as affect the liver, kidney, and thyroid, leading to alterations in organ weight and pathology.[4][5]

Reproductive and Developmental Toxicity: A significant body of evidence points to the reproductive and developmental toxicity of DCHP.[4][5][6][7] Key findings from a two-generation reproductive toxicity study in rats are summarized in the tables below.[6] In-utero exposure to DCHP has been linked to intrauterine growth retardation in rats, characterized by reduced fetal

weight, delayed ossification, and placental disruption.[8][9] Furthermore, DCHP has been shown to decrease the anogenital distance in male fetuses, a sensitive marker for anti-androgenic effects.[7]

Endocrine Disruption: DCHP is recognized as an endocrine disruptor.[10][11][12] It has been shown to modulate estrogen receptors in human breast cells and act as a glucocorticoid receptor antagonist.[10][13] One of the key mechanisms of its endocrine-disrupting activity is through the activation of the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and lipid homeostasis.[14][15][16]

Quantitative Data from Key Studies

The following tables summarize quantitative data from a two-generation reproductive toxicity study of DCHP in Sprague-Dawley rats.[6]

Table 1: Effects of DCHP on Parental (F0 and F1) Animals

Parameter	240 ppm	1200 ppm	6000 ppm
Body Weight Gain	No significant effect	Inhibition	Inhibition
Food Consumption	No significant effect	Inhibition	Inhibition
Liver Weight	No significant effect	No significant effect	Increased
Thyroid Weight	No significant effect	No significant effect	Increased
Hepatocyte Hypertrophy	No	Diffuse	Diffuse
Thyroid Follicular Cell Hypertrophy	No	Yes	Yes
Renal Hyaline Droplets (Males)	No	No	Increased
Prostatic Weight (F1 Males)	No significant effect	No significant effect	Reduction
Testicular Seminiferous Tubule Atrophy (F1 Males)	No	No	Diffuse and/or focal
Spermatid Head Counts (F1 Males)	No significant effect	Reduced	Reduced
Estrous Cycle (F0 Females)	No significant effect	No significant effect	Slight prolongation
NOEL (Parental Animals)	240 ppm	-	-
NOEL (Reproductive - Males)	240 ppm	-	-
NOEL (Reproductive - Females)	-	1200 ppm	-

NOEL: No Observed Effect Level

Table 2: Effects of DCHP on Offspring (F1 and F2)

Parameter	240 ppm	1200 ppm	6000 ppm
Body Weight Gain	No significant effect	No significant effect	Inhibition (F1 and F2)
Anogenital Distance (AGD) (Males)	No significant effect	Decrease (F2)	Decrease (F1 and F2)
Appearance of Areola Mammae (Males)	No	Yes (F2)	Yes (F1 and F2)
NOEL (Offspring - Males)	240 ppm	-	-
NOEL (Offspring - Females)	-	1200 ppm	-

Experimental Protocols

Two-Generation Reproductive Toxicity Study in Rats^[6]

- Test Substance: Dicyclohexyl phthalate (DCHP)
- Animal Model: Sprague-Dawley (SD) rats (parental F0 and F1 generations)
- Administration: DCHP was mixed into the diet at concentrations of 0 (control), 240, 1200, or 6000 ppm.
- Exposure Period: F0 males and females were exposed from 10 weeks before mating until the end of the lactation period for the F1 generation. F1 offspring were exposed from weaning through mating to produce the F2 generation.
- Parameters Evaluated:
 - Parental Animals: Clinical signs, body weight, food consumption, reproductive capability (mating, fertility, gestation, birth index), serum hormone levels, organ weights, and histopathology.

- Offspring: Number of pups, sex ratio, viability, body weight gain, anogenital distance, physical development, reflex and response tests, external abnormalities, organ weights, and necropsy findings.

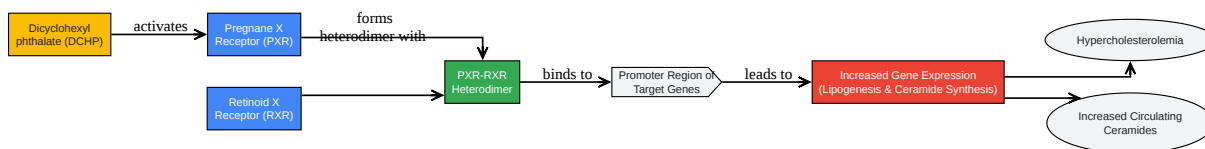
In Vivo Study of PXR Activation and Lipid Homeostasis in Mice[14][15][16]

- Test Substance: Dicyclohexyl phthalate (DCHP)
- Animal Models: Wild-type, PXR conditional knockout, and PXR-humanized mice.
- Administration: Mice were treated with 10 mg/kg body weight per day of DCHP for 7 days.
- Parameters Evaluated:
 - In Vitro: Cell-based assays to determine PXR activation by a series of phthalates.
 - In Vivo: Plasma cholesterol levels, circulating ceramides (measured by targeted lipidomics), and expression of intestinal genes involved in lipogenesis and ceramide synthesis.
 - Organoid Cultures: Primary organoid cultures were used to investigate the direct effects on intestinal cells.

Signaling Pathways and Experimental Workflows

Pregnane X Receptor (PXR) Activation Pathway

DCHP has been identified as a potent agonist of the pregnane X receptor (PXR).[14][15][16] PXR is a nuclear receptor that acts as a xenobiotic sensor, regulating the expression of genes involved in drug and foreign compound metabolism.[14] Activation of PXR by DCHP has been shown to induce hypercholesterolemia and increase the production of ceramides, which are risk factors for cardiovascular disease.[14][15][16]

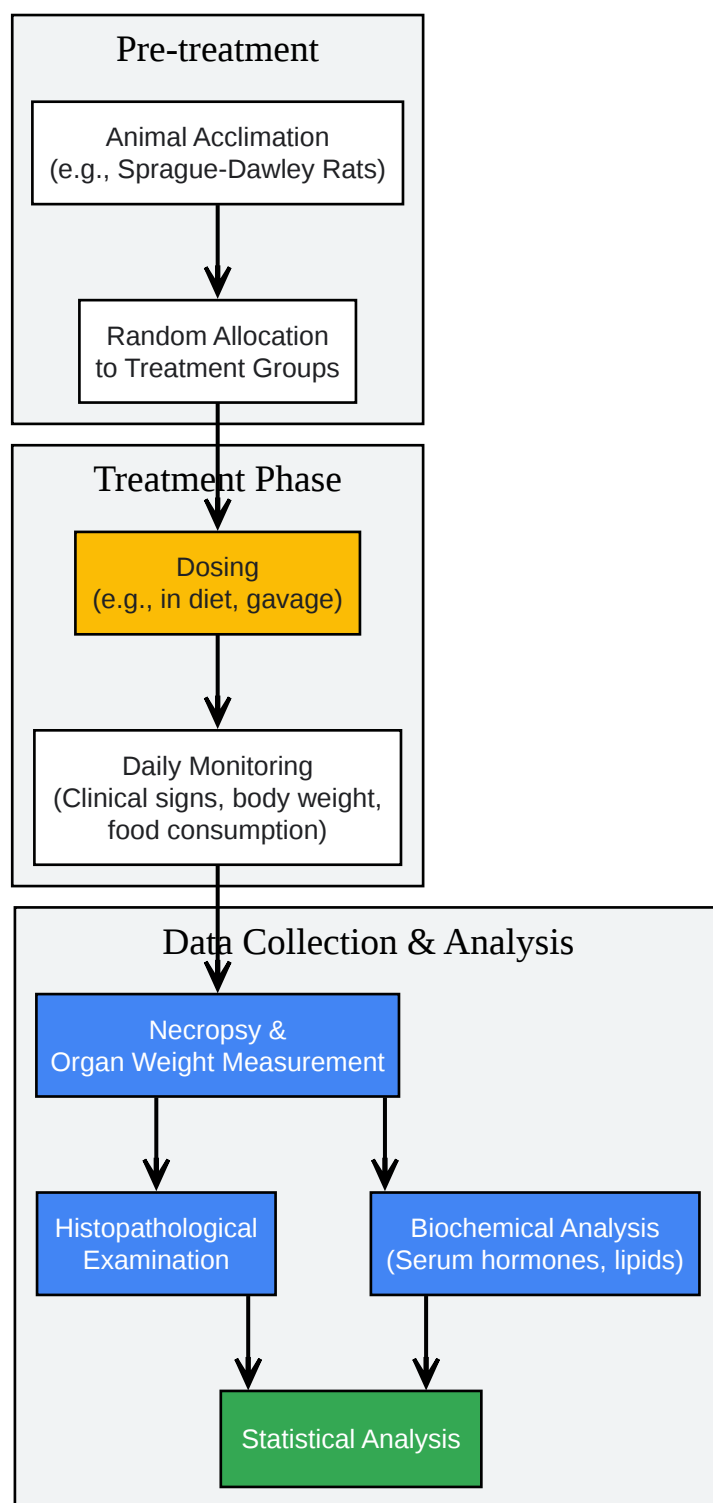


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Caption: DCHP activates the PXR signaling pathway, leading to increased gene expression and adverse metabolic effects.

General Experimental Workflow for In Vivo Toxicity Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a test compound like DCHP.



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Caption: A generalized workflow for conducting in vivo toxicological studies of chemical compounds.

Conclusion

The research to date provides substantial evidence that Dicyclohexyl phthalate is a reproductive and developmental toxicant, with endocrine-disrupting properties. The activation of the PXR signaling pathway appears to be a key mechanism underlying its effects on lipid metabolism. The provided data and experimental protocols offer a foundation for further research into the specific mechanisms of DCHP toxicity and for the development of safer alternatives. It is crucial for researchers and drug development professionals to consider the potential health risks associated with DCHP exposure.

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